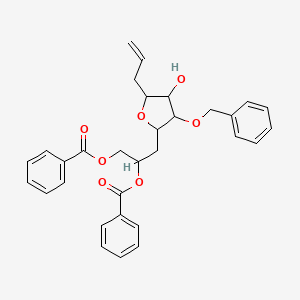
D-glycero-D-gulo-Dec-1-enitol, 4,7-anhydro-1,2,3,8-tetradeoxy-6-O-(phenylmethyl)-, 9,10-dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, benzyloxy groups, and allyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Introduction of benzyloxy groups: This step often involves the use of benzyl bromide and a base such as sodium hydride.
Allylation: The allyl group can be introduced using allyl bromide in the presence of a base.
Esterification: The final step involves the esterification of the hydroxyl groups with benzoic acid derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate: shares similarities with other tetrahydrofuran derivatives and benzyloxy compounds.
Uniqueness
- The unique combination of functional groups in (S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
D-glycero-D-gulo-Dec-1-enitol, 4,7-anhydro-1,2,3,8-tetradeoxy-6-O-(phenylmethyl)-, 9,10-dibenzoate (CAS No. 546141-24-6) is a complex carbohydrate derivative notable for its unique structural features. This compound belongs to a class of anhydro sugars and is characterized by multiple hydroxyl groups and the presence of phenylmethyl and dibenzoate substituents. Its biological activity is primarily linked to its potential roles in enzymatic reactions and therapeutic applications.
Structural Characteristics
The compound's structure allows for various interactions with biological systems:
| Structural Feature | Description |
|---|---|
| Hydroxyl Groups | Multiple hydroxyls facilitate hydrogen bonding and enzymatic interactions. |
| Anhydro Sugar | The anhydro structure may influence stability and reactivity in biological conditions. |
| Substituents | Phenylmethyl and dibenzoate groups may enhance lipophilicity and alter pharmacokinetics. |
Enzymatic Interactions
D-glycero-D-gulo-Dec-1-enitol serves as a substrate in glycosylation processes involving glycosyltransferases. Its structural properties allow it to participate in enzymatic reactions crucial for carbohydrate metabolism. The presence of multiple hydroxyl groups enhances its reactivity with enzymes, making it a useful probe for studying glycosylation mechanisms.
Case Studies and Research Findings
- Synthesis and Enzymatic Probing :
-
Potential Therapeutic Applications :
- Compounds similar to D-glycero-D-gulo-Dec-1-enitol have been evaluated for their ability to inhibit glycolysis in cancer cells. For instance, analogs of glucose have shown promise in targeting metabolic pathways in aggressive cancers like glioblastoma multiforme . This suggests that D-glycero-D-gulo-Dec-1-enitol could be explored as a potential therapeutic agent.
-
Complex Biological Effects :
- Studies indicate that carbohydrate derivatives can exhibit complex concentration-dependent effects on various enzymes, including phosphatases and transferases . This complexity highlights the need for detailed pharmacological profiling of D-glycero-D-gulo-Dec-1-enitol to understand its full biological potential.
Properties
Molecular Formula |
C31H32O7 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
[2-benzoyloxy-3-(4-hydroxy-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate |
InChI |
InChI=1S/C31H32O7/c1-2-12-26-28(32)29(35-20-22-13-6-3-7-14-22)27(38-26)19-25(37-31(34)24-17-10-5-11-18-24)21-36-30(33)23-15-8-4-9-16-23/h2-11,13-18,25-29,32H,1,12,19-21H2 |
InChI Key |
QIGSQMHFQOMPTC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(C(C(O1)CC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















